molecular formula C25H20N2O4S B11671539 2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate

Cat. No.: B11671539
M. Wt: 444.5 g/mol
InChI Key: RYESILVHBIXAHY-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxy-4-formylphenyl benzoate with 4-oxo-2-(phenylamino)-1,3-thiazole-5(4H)-ylidene . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation.

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C25H20N2O4S/c1-2-30-21-15-17(13-14-20(21)31-24(29)18-9-5-3-6-10-18)16-22-23(28)27-25(32-22)26-19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,26,27,28)/b22-16+

InChI Key

RYESILVHBIXAHY-CJLVFECKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.